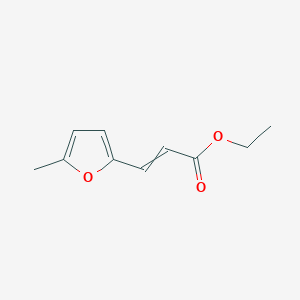
Ethyl beta-(5-methyl-2-furanyl)acrylate
Cat. No. B8511475
M. Wt: 180.20 g/mol
InChI Key: WEHPOIVUNXIWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05567717
Procedure details


A mixture of ethyl β-(5-methyl-2-furanyl)acrylate (8 g) in methanol (200 mL) and 1.5 g of 5% palladium on carbon was placed on a Paar hydrogenator and hydrogenated with H2. Palladium on carbon was filtered off by passing the reaction mixture through Super-Cel™ (filter agent) and the residue was washed with ethanol. The filtrate was concentrated in vacuo to yield 8 g of methyl 3-(5-methyl-2-furanyl)propionate.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([CH:7]=[CH:8][C:9]([O:11][CH2:12]C)=[O:10])=[CH:4][CH:3]=1>CO.[Pd]>[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(O1)C=CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Palladium on carbon was filtered off
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
through Super-Cel™ (filter agent)
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with ethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(O1)CCC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 107.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
